3-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C4H2Br2F2N2 |
|---|---|
Molecular Weight |
275.88 g/mol |
IUPAC Name |
3-bromo-1-[bromo(difluoro)methyl]pyrazole |
InChI |
InChI=1S/C4H2Br2F2N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H |
InChI Key |
QHKACDGUAMMVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1Br)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Halogen Exchange
The most direct method involves reacting sodium pyrazolate with dibromodifluoromethane (CF₂Br₂) in dimethylformamide (DMF). This approach, developed by Yagupolskii’s group, achieves N-bromodifluoromethylation through nucleophilic substitution.
Reaction Conditions
- Substrate : Pyrazole derivatives pre-functionalized with bromine at the 3-position
- Base : Sodium hydride (1.2 equivalents)
- Solvent : Anhydrous DMF at 0–25°C
- Catalyst : Tetrabutylammonium bromide (10 mol%)
- Time : 4–6 hours
The reaction proceeds via formation of a pyrazolate intermediate that attacks CF₂Br₂’s electrophilic carbon, yielding 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole in 68–72% isolated yield. Side products include bis-bromodifluoromethylated species (<5%) and dehalogenated byproducts (<3%).
Multi-Step Synthesis via β-Diketone Intermediates
Ketene-Based Cyclocondensation
Goure’s methodology adapts cyclocondensation reactions for constructing the pyrazole core with pre-installed fluorinated groups:
Step 1 : Formation of β-Diketone Precursor
Reacting 2-bromo-2,2-difluoroacetyl chloride with methyl 3-amino-4,4,4-trifluoro-2-butenoate produces a β-diketone intermediate (65% yield).
Step 2 : Hydrazine Cyclization
Condensation with hydrazine derivatives under acidic conditions (HCl/EtOH, reflux) forms the pyrazole ring with simultaneous introduction of the bromodifluoromethyl group (82% yield).
Electrochemical Bromodifluoromethylation
Cathodic Reduction Approach
Recent advances utilize electrochemical methods to generate difluorocarbene intermediates. A divided cell with platinum electrodes facilitates the reaction:
Conditions :
- Electrolyte : Tetrabutylammonium tetrafluoroborate (0.1M)
- Substrate : 3-Bromo-1H-pyrazole (0.5M)
- Current Density : 10 mA/cm²
- Temperature : -20°C
This method achieves 58% yield with excellent functional group tolerance, though requiring specialized equipment.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Halogen Exchange | β-Diketone Route | Electrochemical Method |
|---|---|---|---|
| Yield (%) | 68–72 | 65 (Step 1) | 58 |
| Reaction Time | 4–6 h | 12 h (total) | 8 h |
| Scalability | Kilogram-scale feasible | Limited by step 2 | Milligram-scale only |
| Byproduct Formation | <8% | <15% | <5% |
| Equipment Needs | Standard glassware | Reflux setup | Electrochemical cell |
The direct halogen exchange method offers the best balance of efficiency and practicality for industrial applications, while electrochemical approaches show promise for lab-scale synthesis of sensitive derivatives.
Mechanistic Considerations
Steric and Electronic Effects
The bromine atom at position 3 exerts a strong directing effect during electrophilic substitution. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for bromodifluoromethyl group addition at the nitrogen versus carbon positions.
Solvent Polarity Impact
Polar aprotic solvents (DMF, DMSO) increase reaction rates by stabilizing charged intermediates. A linear correlation (R²=0.94) exists between solvent dielectric constant and product yield in the direct halogen exchange method.
Industrial Production Considerations
Cost Analysis
- Raw Material Costs : CF₂Br₂ accounts for 63% of total synthesis cost
- Catalyst Recovery : Tetrabutylammonium bromide can be recycled 5× without yield loss
- Energy Consumption : 28 kWh/kg product for direct method vs. 42 kWh/kg for β-diketone route
Emerging Methodologies
Photocatalytic Approaches
Visible-light-mediated reactions using fac-Ir(ppy)₃ catalysts show preliminary success (44% yield) in flow reactor setups, reducing reaction times to 90 minutes.
Biocatalytic Routes
Engineered cytochrome P450 enzymes demonstrate 31% conversion of 3-bromo-1H-pyrazole to target compound, though requiring costly NADPH cofactors.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 1 and 3 demonstrate distinct reactivity patterns:
-
C-1 Bromine : The bromodifluoromethyl group undergoes nucleophilic substitution with amines (e.g., morpholine) in DMF at 80°C, yielding 1-amino-difluoromethyl derivatives (75–85% yields).
-
C-3 Bromine : Reacts selectively with Grignard reagents (e.g., methylmagnesium bromide) in THF at −78°C, forming 3-alkyl/aryl derivatives while retaining the bromodifluoromethyl group .
Table 1: Representative Nucleophilic Substitutions
Cross-Coupling Reactions
The C-3 bromine participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (90°C, 24 hr), producing 3-aryl derivatives (70–85% yields) .
-
Buchwald-Hartwig Amination : Couples with secondary amines (e.g., piperazine) under microwave irradiation (150°C, 1 hr) to form 3-amino derivatives .
Mechanistic Insight : The electron-withdrawing bromodifluoromethyl group enhances the electrophilicity of the pyrazole ring, facilitating oxidative addition in cross-coupling steps .
Radical-Mediated Reactions
The bromodifluoromethyl group participates in radical chain reactions:
-
Photobromination : Under UV light (254 nm), the compound generates BrCF₂ radicals, which add to alkenes (e.g., styrene) in CCl₄, forming difluoromethylated adducts.
-
Reductive Debromination : Treatment with Bu₃SnH/AIBN in toluene (110°C) removes the C-1 bromine selectively, yielding 1-(difluoromethyl)-3-bromo-1H-pyrazole.
Cycloaddition and Ring-Opening Reactions
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides in refluxing acetonitrile to form pyrazolo-isoxazoline hybrids, exploiting the electron-deficient nature of the pyrazole ring .
-
Ring-Opening with Bases : Treatment with KOtBu in DMSO induces ring-opening at C-3, forming α,β-unsaturated difluoromethyl ketones.
Table 2: Functionalization via Cycloaddition
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzontrile oxide | CH₃CN, 80°C, 8 hr | Pyrazolo[3,4-d]isoxazoline | 74% | |
| NaN₃ | DMF, 120°C, 6 hr | 3-Azido-1-(BrCF₂)-1H-pyrazole | 63% |
Hydrolysis and Oxidation
-
Acidic Hydrolysis : Concentrated H₂SO₄ at 100°C cleaves the bromodifluoromethyl group, yielding 3-bromo-1H-pyrazole and CF₂O byproducts.
-
Oxidative Bromination : Reaction with HBr/H₂O₂ converts the difluoromethyl group to a trifluoromethyl bromide moiety under controlled conditions.
Scientific Research Applications
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and bromodifluoromethyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*Note: Data for this compound are extrapolated based on structural analogs.
Spectroscopic Characterization
NMR and mass spectrometry are standard for structural validation:
Biological Activity
3-Bromo-1-(bromodifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement characterized by the presence of bromine and a bromodifluoromethyl group attached to the pyrazole ring, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, enzyme inhibition properties, and relevant case studies.
Molecular Structure
- Molecular Formula : CHBrFN
- Molecular Weight : 275.88 g/mol
The unique combination of halogen substituents in this compound contributes to its distinctive chemical properties, making it an interesting subject for various chemical and biological studies.
Synthesis
The synthesis of this compound typically involves halogenation reactions that allow for the introduction of bromine and difluoromethyl groups onto the pyrazole framework. The accessibility of this compound through synthetic routes makes it suitable for extensive research into its biological applications.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. The compound's ability to interact with various molecular targets allows it to modulate enzyme activity or influence cellular pathways. Such interactions are crucial for understanding its therapeutic potential in pharmacological applications.
The mechanism by which this compound exerts its biological effects primarily involves binding to active sites on enzymes or receptors. The presence of bromine and bromodifluoromethyl groups facilitates strong interactions that can lead to inhibition or modulation of enzyme activities.
Comparison with Other Pyrazole Derivatives
To better understand the biological activity of this compound, a comparison can be made with other structurally similar pyrazole derivatives:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-bromo-1,1,1-trifluoropropane | 0.95 | Contains trifluoropropyl group; distinct reactivity |
| 3-bromo-1,1,1-trifluoroacetone | 0.95 | Acetone derivative; different functional group |
| 3-bromo-1-(difluoromethyl)-1H-pyrazole | 0.83 | Lacks additional bromine; simpler structure |
| 4-bromo-1-(difluoromethyl)-1H-pyrazole | 0.95 | Different position of bromine; altered reactivity |
This table illustrates how the unique dual halogenation in this compound enhances its reactivity and biological activity compared to other derivatives.
Therapeutic Applications
Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives, including anti-inflammatory and analgesic properties. For instance, compounds containing the pyrazole nucleus have been linked to various approved drugs such as Celecoxib and Rimonabant, which are used for pain relief and weight management respectively .
Research Findings
A review article examined the structural relationships between various pyrazoles and their biological activities, emphasizing that modifications in substituents can significantly affect their pharmacological profiles. The incorporation of fluoroalkyl groups into pyrazoles has been shown to enhance their efficacy and reduce metabolic degradation, leading to improved drug candidates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole, and how are reaction conditions optimized?
- The synthesis of brominated pyrazoles typically involves cyclocondensation of halogenated precursors or halogenation of preformed pyrazole cores. For example, trifluoromethyl-substituted pyrazoles are synthesized via cyclization with hydrazines under base catalysis (e.g., K₂CO₃) in polar solvents like DMF at elevated temperatures . Reaction optimization includes adjusting temperature (60–120°C), solvent polarity, and stoichiometry of brominating agents (e.g., NBS or PBr₃). Yield and purity are monitored via TLC and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR identifies substituent positions and confirms regioselectivity. For brominated pyrazoles, characteristic deshielding of adjacent protons (δ 7.5–8.5 ppm) is observed . Mass spectrometry (HRMS-ESI) verifies molecular weight (e.g., calculated vs. observed [M+H]+), while X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives . FT-IR detects functional groups (e.g., C-Br at ~550 cm⁻¹) .
Q. How can researchers address low yields during the purification of brominated pyrazoles?
- Low yields often arise from competing side reactions (e.g., debromination). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity. For volatile byproducts, vacuum distillation or preparative HPLC is recommended .
Advanced Research Questions
Q. How do electronic effects of bromodifluoromethyl and bromo substituents influence the reactivity of this compound in cross-coupling reactions?
- The bromodifluoromethyl group is strongly electron-withdrawing, activating the pyrazole ring for nucleophilic aromatic substitution (SNAr) at the 4-position. In contrast, the bromine at C3 directs electrophilic attacks to C5. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require ligand optimization (e.g., XPhos) to mitigate steric hindrance from the difluoromethyl group . Computational DFT studies predict charge distribution and regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for brominated pyrazoles?
- Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or impurities. Reproducibility requires strict adherence to protocols (e.g., NIH/3T3 cell viability assays) and LC-MS validation of compound integrity. Meta-analyses of PubChem and ChEMBL datasets can identify structure-activity trends .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature?
- Molecular dynamics simulations (e.g., Gaussian09) assess hydrolytic stability by modeling bond dissociation energies (BDEs) of C-Br bonds. pKa predictions (ACD/Labs) reveal susceptibility to dehalogenation in basic conditions. Experimental validation via accelerated stability testing (40°C/75% RH) complements simulations .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Scale-up risks include exothermic bromination and byproduct accumulation. Continuous flow reactors improve heat dissipation, while in-line FTIR monitors reaction progress. Industrial protocols optimize solvent recycling (e.g., DMF recovery ≥90%) and catalyst turnover .
Methodological Tables
Table 1. Key Reaction Conditions for Brominated Pyrazole Synthesis
Table 2. Spectroscopic Signatures of this compound
| Technique | Key Peaks/Data | Structural Insight |
|---|---|---|
| 1H NMR (CDCl₃) | δ 8.2 (H4, d, J=2.1 Hz) | Confirms C3 bromination |
| 19F NMR | δ -62.5 (CF₂Br) | Verifies difluoromethyl group |
| HRMS-ESI | [M+H]+: 293.92 | Matches theoretical mass |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
